2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1,3-benzothiazol-6-amine
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Overview
Description
2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1,3-benzothiazol-6-amine is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1,3-benzothiazol-6-amine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1,3-benzothiazol-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and sulfanyl linkages play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that disrupt normal function. Additionally, its ability to generate reactive oxygen species (ROS) through redox reactions may contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Nitro-1,3-benzoxazol-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- 6-Nitro-2-(2-(6-nitro-1,3-benzothiazol-2-yl)ethyl)-1,3-benzothiazole
- 2-Amino-6-methylbenzothiazole
Uniqueness
Compared to similar compounds, 2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1,3-benzothiazol-6-amine stands out due to its specific arrangement of nitro and sulfanyl groups, which confer unique chemical reactivity and biological activity.
Properties
CAS No. |
5964-03-4 |
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Molecular Formula |
C14H8N4O2S3 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C14H8N4O2S3/c15-7-1-3-9-11(5-7)21-13(16-9)23-14-17-10-4-2-8(18(19)20)6-12(10)22-14/h1-6H,15H2 |
InChI Key |
YJTCZHQBYQDZRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)SC(=N2)SC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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